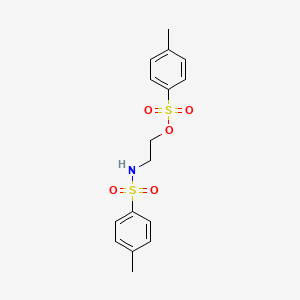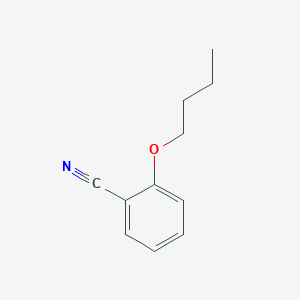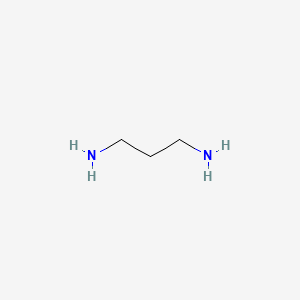
2-Methoxybenzaldehyde thiosemicarbazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-Methoxybenzaldehyde thiosemicarbazone is a Schiff base compound known for its diverse applications, particularly in the field of corrosion inhibition. This compound is characterized by the presence of a hydrazinecarbothioamide group attached to a methoxybenzylidene moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxybenzaldehyde thiosemicarbazone typically involves the condensation reaction between 2-methoxybenzaldehyde and hydrazinecarbothioamide. The reaction is usually carried out in an ethanol medium under reflux conditions. The general reaction scheme is as follows:
2-Methoxybenzaldehyde+Hydrazinecarbothioamide→this compound
The reaction mixture is heated under reflux for several hours, after which the product is isolated by filtration and purified by recrystallization from ethanol .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
2-Methoxybenzaldehyde thiosemicarbazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base to its corresponding amine.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like halides or amines can be used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the original compound.
Reduction: Corresponding amines.
Substitution: Substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-Methoxybenzaldehyde thiosemicarbazone has been extensively studied for its applications in various fields:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for the synthesis of other complex molecules.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized as a corrosion inhibitor for metals, particularly in acidic environments.
作用機序
The mechanism of action of 2-Methoxybenzaldehyde thiosemicarbazone, particularly as a corrosion inhibitor, involves its adsorption onto the metal surface. This adsorption forms a protective barrier that prevents the metal from reacting with corrosive agents. The compound’s effectiveness is attributed to the presence of electronegative atoms (such as nitrogen and sulfur) and π-electrons, which facilitate strong interactions with the metal surface .
類似化合物との比較
Similar Compounds
- 2-(2-Hydroxybenzylidene)Hydrazinecarbothioamide
- 2-(2-Hydroxy-5-methoxybenzylidene)Hydrazinecarbothioamide
- 2-(2-Hydroxy-3-methoxybenzylidene)Hydrazinecarbothioamide
Uniqueness
2-Methoxybenzaldehyde thiosemicarbazone is unique due to the presence of the methoxy group, which enhances its solubility and reactivity compared to its hydroxy-substituted counterparts. This makes it particularly effective as a corrosion inhibitor and in various chemical reactions .
特性
CAS番号 |
4334-73-0 |
|---|---|
分子式 |
C9H11N3OS |
分子量 |
209.27 g/mol |
IUPAC名 |
[(Z)-(2-methoxyphenyl)methylideneamino]thiourea |
InChI |
InChI=1S/C9H11N3OS/c1-13-8-5-3-2-4-7(8)6-11-12-9(10)14/h2-6H,1H3,(H3,10,12,14)/b11-6- |
InChIキー |
LHIPHJZPFNPALV-WDZFZDKYSA-N |
SMILES |
COC1=CC=CC=C1C=NNC(=S)N |
異性体SMILES |
COC1=CC=CC=C1/C=N\NC(=S)N |
正規SMILES |
COC1=CC=CC=C1C=NNC(=S)N |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















